molecular formula C₁₆H₁₇NO₇ B1140488 Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate CAS No. 170699-07-7

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

Cat. No.: B1140488
CAS No.: 170699-07-7
M. Wt: 335.31
InChI Key:
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Description

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a complex organic compound with the molecular formula C15H15NO7 It is known for its unique structure, which includes an acetamido group, a diacetoxyphenyl group, and a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate typically involves multiple steps. One common method starts with the acetylation of a suitable phenol derivative to introduce the diacetoxy groups. This is followed by the formation of the acetamido group through an amide coupling reaction. The final step involves the esterification of the resulting compound to form the propenoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of acetoxy groups with other functional groups.

Scientific Research Applications

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the diacetoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    3,4-Diacetoxyphenylacetic acid: Lacks the acetamido and propenoate groups.

    N-Acetyl-3,4-diacetoxyphenylalanine: Contains an amino acid backbone.

Uniqueness

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWSRTYMGLZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696203
Record name Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170699-07-7
Record name Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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